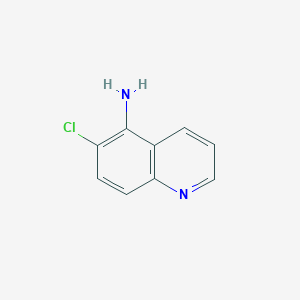

5-Amino-6-chloroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloroquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJUMRMBGSXZBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N)Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60485177 | |

| Record name | 5-Amino-6-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60485177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341010-40-0 | |

| Record name | 5-Amino-6-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60485177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Amino-6-chloroquinoline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Amino-6-chloroquinoline is a substituted quinoline derivative of interest in medicinal chemistry and materials science. As a bifunctional molecule, it possesses both an amino and a chloro substituent on the quinoline core, making it a versatile building block for the synthesis of more complex molecules. This document provides a technical overview of its chemical properties, potential synthetic routes, and hypothetical biological activities based on related compounds, offering a resource for researchers working with this and similar chemical scaffolds.

Core Chemical Properties

The fundamental chemical and physical properties of 5-Amino-6-chloroquinoline are summarized below. It is important to note that while some data are readily available from suppliers, experimental values for properties such as melting point, boiling point, and solubility are not widely reported in public literature.

| Property | Value | Source(s) |

| CAS Number | 341010-40-0 | [1][2] |

| Molecular Formula | C₉H₇ClN₂ | [1][2] |

| Molecular Weight | 178.6 g/mol (or 178.62 g/mol ) | [1][2] |

| Appearance | Not widely reported | |

| Melting Point | Not widely reported | |

| Boiling Point | Not widely reported | |

| Solubility | Not widely reported |

Spectral Data

Experimental Protocols

Proposed Synthesis of 5-Amino-6-chloroquinoline

A specific, validated synthesis protocol for 5-Amino-6-chloroquinoline is not widely published. However, a plausible synthetic route can be conceptualized based on established quinoline synthesis methodologies, such as the Skraup or Friedländer synthesis, followed by functional group manipulations. A hypothetical two-step synthesis starting from a commercially available precursor is outlined below.

Step 1: Nitration of 6-chloroquinoline

The synthesis could commence with the nitration of 6-chloroquinoline to introduce a nitro group, which can subsequently be reduced to the desired amino group.

-

Reactants: 6-chloroquinoline, fuming nitric acid, sulfuric acid.

-

Procedure:

-

Slowly add 6-chloroquinoline to a cooled mixture of fuming nitric acid and concentrated sulfuric acid with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to facilitate the nitration. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice, which will precipitate the crude nitro product.

-

Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) to ensure complete precipitation.

-

Filter the precipitate, wash with cold water until the washings are neutral, and dry the crude 6-chloro-5-nitroquinoline.

-

Purification can be achieved by recrystallization from a suitable solvent such as ethanol.

-

Step 2: Reduction of 6-chloro-5-nitroquinoline

The nitro group is then reduced to an amine to yield the final product.

-

Reactants: 6-chloro-5-nitroquinoline, a reducing agent (e.g., tin(II) chloride in concentrated hydrochloric acid, or catalytic hydrogenation with H₂/Pd-C).

-

Procedure (using SnCl₂/HCl):

-

Suspend the 6-chloro-5-nitroquinoline in concentrated hydrochloric acid.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise with stirring.

-

Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a strong base (e.g., concentrated sodium hydroxide solution) until the solution is strongly alkaline, which will precipitate the crude 5-Amino-6-chloroquinoline.

-

Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Potential Biological Activity and Signaling Pathways

While the specific biological activities of 5-Amino-6-chloroquinoline are not well-documented, the quinoline scaffold is a common feature in many biologically active compounds. Based on the known activities of related quinoline derivatives, we can hypothesize potential areas of investigation.

Hypothetical Anticancer Activity

Quinoline derivatives have been investigated for their anticancer properties, which are often attributed to their ability to intercalate with DNA and inhibit topoisomerase enzymes.[5] The planar aromatic structure of 5-Amino-6-chloroquinoline suggests it could potentially exhibit similar mechanisms of action.

-

DNA Intercalation: The planar quinoline ring system may insert itself between the base pairs of the DNA double helix, leading to a distortion of the DNA structure and interference with DNA replication and transcription processes.

-

Topoisomerase Inhibition: Topoisomerases are crucial enzymes that manage the topological state of DNA. Inhibition of these enzymes by small molecules can lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis in cancer cells.

Potential Antimalarial Activity

Chloroquine, a well-known antimalarial drug, is a 4-aminoquinoline derivative. While 5-Amino-6-chloroquinoline has a different substitution pattern, the quinoline core is a key pharmacophore for antimalarial activity. A proposed mechanism for some quinoline-based antimalarials is the inhibition of hemozoin biocrystallization in the malaria parasite.[5]

-

Hemozoin Inhibition: The malaria parasite digests hemoglobin in the host's red blood cells, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline form called hemozoin. Quinoline derivatives can cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme, which kills the parasite.

Experimental Workflow: In Vitro Cytotoxicity Assay

To investigate the potential anticancer activity of 5-Amino-6-chloroquinoline, a standard in vitro cytotoxicity assay, such as the MTT or SRB assay, could be employed.

Disclaimer: The experimental protocols and biological activities described herein are hypothetical and based on the chemical properties of related compounds. Researchers should conduct their own thorough literature search and experimental validation. All laboratory work should be performed with appropriate safety precautions.

References

An In-Depth Technical Guide to 5-Amino-6-chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the molecular structure, weight, and a putative synthesis pathway for the chemical compound 5-Amino-6-chloroquinoline. While this molecule is available as a research chemical, detailed experimental protocols and comprehensive biological data are not extensively documented in publicly accessible literature. This guide consolidates the available information and presents a logical approach to its synthesis based on established chemical principles.

Core Molecular Data

The fundamental molecular properties of 5-Amino-6-chloroquinoline are summarized below. This data is essential for any experimental design, including reaction stoichiometry, and for the interpretation of analytical results.

| Property | Value | Citation(s) |

| Molecular Formula | C₉H₇ClN₂ | [1][2] |

| Molecular Weight | 178.62 g/mol | [1] |

| CAS Number | 341010-40-0 | [1][2] |

| Canonical SMILES | C1=CC2=C(C(=C1)Cl)N=CC=C2N | |

| Physical Appearance | Assumed to be a solid | |

| Storage Temperature | -20°C | [1] |

Putative Synthesis Protocol

Experimental Workflow: A Proposed Synthesis Route

The proposed synthesis of 5-Amino-6-chloroquinoline can be envisioned as a two-step process. The first step involves the nitration of a commercially available starting material, 6-chloroquinoline, to yield 6-Chloro-5-nitroquinoline. The subsequent step is the reduction of the nitro group to an amine, yielding the final product.

Methodology for Step 1: Nitration of 6-Chloroquinoline (Hypothetical)

-

Dissolution: Dissolve 6-chloroquinoline in a suitable solvent, such as concentrated sulfuric acid, under cooled conditions (e.g., an ice bath).

-

Preparation of Nitrating Agent: In a separate flask, carefully prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, also under cooled conditions.

-

Reaction: Slowly add the nitrating mixture to the dissolved 6-chloroquinoline while maintaining a low temperature to control the exothermic reaction.

-

Work-up: After the reaction is complete, the mixture would be poured over ice, and the resulting precipitate of 6-Chloro-5-nitroquinoline would be collected by filtration, washed, and dried.

Methodology for Step 2: Reduction of 6-Chloro-5-nitroquinoline (Hypothetical)

-

Reaction Setup: Suspend the synthesized 6-Chloro-5-nitroquinoline in a suitable solvent, such as ethanol or acetic acid.

-

Addition of Reducing Agent: Add a reducing agent, such as tin(II) chloride (SnCl₂) in the presence of a strong acid, or perform catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst.

-

Reaction Progression: The reaction mixture would be stirred, and potentially heated, until the reduction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Isolation and Purification: The final product, 5-Amino-6-chloroquinoline, would then be isolated through a work-up procedure, which may involve neutralization, extraction, and purification by chromatography or recrystallization.

Biological Activity and Applications

At present, there is a lack of specific data in the public domain regarding the biological activity, signaling pathway involvement, or established experimental applications of 5-Amino-6-chloroquinoline. As a substituted aminoquinoline, it may be of interest in medicinal chemistry, potentially as a scaffold for the development of novel therapeutic agents, given the known biological activities of other aminoquinoline derivatives. However, without experimental data, any potential application remains speculative.

Conclusion

5-Amino-6-chloroquinoline is a defined chemical entity with a known molecular structure and weight. While a logical synthetic pathway can be proposed based on fundamental organic chemistry principles, there is a notable absence of detailed experimental protocols, quantitative data, and biological studies in the accessible scientific literature. This presents an opportunity for further research to synthesize, characterize, and evaluate the potential applications of this compound, particularly within the field of drug discovery and development. Researchers interested in this molecule are encouraged to perform de novo synthesis and characterization to establish its properties and potential utility.

References

Spectroscopic data for 5-Amino-6-chloroquinoline (NMR, IR, Mass Spec)

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 5-Amino-6-chloroquinoline. Due to the limited availability of public experimental spectra for this specific molecule, this document presents a detailed analysis based on the known spectroscopic data of the closely related compounds, 5-aminoquinoline and 6-chloroquinoline. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a predictive yet scientifically grounded reference for the characterization of 5-Amino-6-chloroquinoline. The document includes expected data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition.

Introduction

5-Amino-6-chloroquinoline is a substituted quinoline derivative of interest in medicinal chemistry and materials science. The quinoline scaffold is a key structural motif in a wide range of biologically active compounds. Spectroscopic analysis is a cornerstone for the structural elucidation and purity assessment of such novel compounds. This guide aims to provide a reliable predictive framework for the spectroscopic signature of 5-Amino-6-chloroquinoline, thereby aiding researchers in its identification and characterization.

Predicted Spectroscopic Data

The following sections detail the expected spectroscopic data for 5-Amino-6-chloroquinoline. These predictions are derived from the analysis of the individual effects of the amino group at the 5-position and the chloro group at the 6-position on the quinoline core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for 5-Amino-6-chloroquinoline are presented in the tables below.

Expected ¹H NMR Spectral Data for 5-Amino-6-chloroquinoline

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.7 - 8.9 | dd | J = 4.2, 1.7 Hz |

| H-3 | 7.3 - 7.5 | dd | J = 8.4, 4.2 Hz |

| H-4 | 8.0 - 8.2 | dd | J = 8.4, 1.7 Hz |

| H-7 | 7.5 - 7.7 | d | J = 8.8 Hz |

| H-8 | 7.9 - 8.1 | d | J = 8.8 Hz |

| -NH₂ | 4.0 - 5.0 | br s | - |

Expected ¹³C NMR Spectral Data for 5-Amino-6-chloroquinoline

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 121 - 123 |

| C-4 | 135 - 137 |

| C-4a | 147 - 149 |

| C-5 | 143 - 145 |

| C-6 | 128 - 130 |

| C-7 | 123 - 125 |

| C-8 | 129 - 131 |

| C-8a | 148 - 150 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted key IR absorption bands for 5-Amino-6-chloroquinoline are listed below.

Predicted IR Spectral Data for 5-Amino-6-chloroquinoline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium-Strong, Broad | N-H stretching (amino group) |

| 3100 - 3000 | Medium | C-H stretching (aromatic) |

| 1620 - 1580 | Strong | C=C stretching (aromatic) |

| 1500 - 1400 | Medium-Strong | C=N stretching (quinoline ring) |

| 1350 - 1250 | Strong | C-N stretching (aromatic amine) |

| 850 - 750 | Strong | C-H out-of-plane bending (aromatic) |

| 750 - 700 | Medium-Strong | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectrometry Data for 5-Amino-6-chloroquinoline

| m/z | Predicted Relative Abundance | Assignment |

| 178/180 | High | [M]⁺ (Molecular ion peak, with 3:1 ratio for ³⁵Cl/³⁷Cl isotopes) |

| 143 | Medium | [M-Cl]⁺ |

| 116 | Medium | [M-Cl-HCN]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for quinoline derivatives.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified 5-Amino-6-chloroquinoline.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum on the same spectrometer.

-

Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024-4096 scans).

-

IR Spectroscopy

-

Attenuated Total Reflectance (ATR)-FTIR:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly after the measurement.

-

-

KBr Pellet Method:

-

Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr).

-

Grind the mixture to a fine powder.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the FTIR spectrometer and record the spectrum.

-

Mass Spectrometry

-

Electron Ionization (EI) Mass Spectrometry:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio.

-

The detector records the abundance of each ion.

-

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical compound like 5-Amino-6-chloroquinoline.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 5-Amino-6-chloroquinoline.

Conclusion

This technical guide provides a detailed predictive overview of the NMR, IR, and Mass Spectrometry data for 5-Amino-6-chloroquinoline. By leveraging the known spectral characteristics of 5-aminoquinoline and 6-chloroquinoline, this document offers a valuable resource for the identification and structural elucidation of this compound. The provided experimental protocols serve as a practical guide for researchers undertaking the spectroscopic analysis of this and similar quinoline derivatives. It is important to note that while these predictions are based on sound chemical principles, experimental verification is essential for unambiguous structural confirmation.

Physical and chemical characteristics of 5-Amino-6-chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-6-chloroquinoline is a substituted quinoline derivative of significant interest in medicinal chemistry and drug discovery. As a member of the aminoquinoline class of compounds, it holds potential for development as an antimalarial, anticancer, and antibacterial agent. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 5-Amino-6-chloroquinoline, alongside plausible experimental protocols for its synthesis and analysis. Due to the limited availability of experimental data for this specific compound, information from closely related analogs is referenced to provide a predictive profile. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential and chemical properties of this molecule.

Physicochemical Characteristics

While specific experimental data for 5-Amino-6-chloroquinoline is not extensively available in peer-reviewed literature, its fundamental properties can be summarized and predicted based on its chemical structure and data from commercial suppliers.

Table 1: Physical and Chemical Properties of 5-Amino-6-chloroquinoline

| Property | Value | Source/Comment |

| Molecular Formula | C₉H₇ClN₂ | [1][2] |

| Molecular Weight | 178.62 g/mol | [1] |

| CAS Number | 341010-40-0 | [1][2] |

| Appearance | Not explicitly reported; likely a solid at room temperature. | Based on related aminoquinolines. |

| Melting Point | Not available in searched literature. | |

| Boiling Point | Not available in searched literature. | |

| Solubility | Not explicitly reported. Expected to have some solubility in organic solvents like DMSO and methanol. | Based on general solubility of quinoline derivatives. |

| pKa | Not explicitly reported. The amino group is expected to be basic. |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for 5-Amino-6-chloroquinoline

| Technique | Predicted Key Features |

| ¹H NMR | Aromatic protons on the quinoline ring system, and a signal for the amino group protons. |

| ¹³C NMR | Signals corresponding to the nine unique carbon atoms in the quinoline ring system. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (amino group), C=C and C=N stretching (aromatic rings), and C-Cl stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (m/z ≈ 178.6). |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 5-Amino-6-chloroquinoline is not explicitly detailed in the searched literature. However, a plausible synthetic route can be devised based on general methods for the preparation of substituted aminoquinolines. A common method involves the nucleophilic aromatic substitution of a chlorine atom on the quinoline ring with an amino group.

Proposed Synthetic Pathway

A potential synthetic route to 5-Amino-6-chloroquinoline could start from a suitable dichlorinated quinoline precursor, followed by a selective amination reaction.

Caption: Proposed synthetic pathway for 5-Amino-6-chloroquinoline.

General Experimental Protocol for Amination of Chloroquinolines

The following is a generalized protocol that could be adapted for the synthesis of 5-Amino-6-chloroquinoline. This protocol is based on established methods for the synthesis of aminoquinoline derivatives.[3]

Materials:

-

5,6-Dichloroquinoline (starting material)

-

Ammonia source (e.g., aqueous ammonia, ammonium salt) or a protected amine equivalent

-

Palladium catalyst (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., Xantphos) for Buchwald-Hartwig amination, or a copper catalyst for Ullmann condensation.

-

Base (e.g., sodium tert-butoxide, potassium carbonate)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Reagents for work-up and purification (e.g., ethyl acetate, brine, sodium sulfate, silica gel)

Procedure:

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine 5,6-dichloroquinoline, the palladium catalyst, and the ligand.

-

Addition of Reagents: Add the anhydrous solvent, the ammonia source, and the base.

-

Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80°C to 120°C. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 5-Amino-6-chloroquinoline.

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Biological Activity and Potential Signaling Pathways

While the specific biological activities of 5-Amino-6-chloroquinoline have not been extensively reported, compounds within the aminoquinoline class are well-known for their therapeutic potential, particularly as antimalarial and anticancer agents.[3][4]

Antimalarial Activity

The antimalarial action of many 4-aminoquinolines, like chloroquine, is attributed to their accumulation in the acidic food vacuole of the malaria parasite.[4] Here, they are thought to interfere with the detoxification of heme, a byproduct of hemoglobin digestion by the parasite.

Caption: Proposed mechanism of antimalarial action for 5-Amino-6-chloroquinoline.

The 7-chloro group in 4-aminoquinolines is often crucial for their ability to inhibit hemozoin formation.[4] It is plausible that the 6-chloro substituent in 5-Amino-6-chloroquinoline could play a similar role in its potential antimalarial activity.

Anticancer Activity

Quinoline derivatives have been investigated for their anticancer properties, which can be mediated through various mechanisms, including:

-

DNA Intercalation: The planar aromatic structure of the quinoline ring can insert between DNA base pairs, disrupting DNA replication and transcription.

-

Topoisomerase Inhibition: Some quinoline derivatives can inhibit topoisomerase enzymes, which are essential for managing DNA topology during replication, leading to cell cycle arrest and apoptosis.

-

Kinase Inhibition: Quinoline scaffolds are present in numerous kinase inhibitors, which can block signaling pathways involved in cell proliferation and survival.

Caption: Potential mechanisms of anticancer activity for 5-Amino-6-chloroquinoline.

Conclusion

5-Amino-6-chloroquinoline represents a promising scaffold for the development of novel therapeutic agents. While there is a notable lack of comprehensive experimental data for this specific molecule, this guide provides a foundational understanding of its likely physicochemical properties, a plausible synthetic approach, and potential mechanisms of biological activity based on the well-established characteristics of the aminoquinoline class. Further experimental investigation is crucial to fully elucidate the chemical and biological profile of 5-Amino-6-chloroquinoline and to unlock its therapeutic potential. Researchers are encouraged to use the provided protocols as a starting point for their own investigations into this intriguing molecule.

References

- 1. usbio.net [usbio.net]

- 2. scbt.com [scbt.com]

- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascent of the Aminoquinolines: A Technical Guide to a Cornerstone of Antimalarial Therapy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and core scientific principles of substituted aminoquinolines, a class of compounds that has been pivotal in the global fight against malaria. From the historical significance of quinine to the synthetic triumphs of chloroquine and the ongoing battle against drug resistance, this document provides a comprehensive overview for professionals in the field. Detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and drug discovery workflows are presented to facilitate a deeper understanding and inspire future research.

A Historical Overture: From Cinchona Bark to Synthetic Analogs

The story of aminoquinolines is inextricably linked with the history of malaria itself. For centuries, the bark of the Cinchona tree was the only effective treatment for this devastating disease. The active alkaloid, quinine, was first isolated in 1820 by French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou.[1] This discovery marked a turning point, providing a purified and standardized treatment. However, the reliance on a natural source and the complexities of its chemical structure spurred the search for synthetic alternatives.

The early 20th century witnessed the dawn of synthetic antimalarial drug discovery. German scientists, driven by the need for a quinine substitute, synthesized the first notable 8-aminoquinoline, pamaquine (Plasmochin), in the 1920s. This was followed by the development of the 4-aminoquinoline, chloroquine (Resochin), in 1934.[2] Chloroquine proved to be highly effective, well-tolerated, and inexpensive to produce, and it became the cornerstone of malaria treatment and prophylaxis for decades following World War II.[1][2]

The emergence and spread of chloroquine-resistant Plasmodium falciparum in the late 1950s and early 1960s presented a major setback and catalyzed a new wave of research.[1] This led to the development of other important aminoquinolines, such as amodiaquine and the 8-aminoquinoline primaquine, which is uniquely active against the dormant liver stages (hypnozoites) of P. vivax and P. ovale.[1][3] The ongoing challenge of drug resistance continues to drive the development of new substituted aminoquinoline derivatives with improved efficacy against resistant parasite strains.

The Chemistry of Action: Synthesis and Mechanism

The versatility of the quinoline scaffold has allowed for extensive chemical modification, leading to a diverse array of compounds with varying antimalarial activities. The two primary classes, 4-aminoquinolines and 8-aminoquinolines, are distinguished by the position of the amino group on the quinoline ring system, which in turn influences their biological activity and mechanism of action.

Synthesis of Substituted Aminoquinolines

The synthesis of substituted aminoquinolines typically involves the construction of the quinoline core followed by the introduction of the desired amino side chain.

A common and efficient method for the synthesis of 4-aminoquinolines is the nucleophilic aromatic substitution of a 4-chloroquinoline with a desired amine. Microwave-assisted synthesis has been shown to significantly improve reaction times and yields.[4]

Experimental Protocol: Microwave-Assisted Synthesis of 4-Aminoquinolines [4]

-

Reactants: 4,7-dichloroquinoline and the desired primary or secondary amine.

-

Solvent: Dimethyl sulfoxide (DMSO), ethanol, or acetonitrile.

-

Base (if required): A base such as sodium hydroxide may be required, particularly when using secondary or aryl/heteroarylamines.

-

Procedure:

-

A mixture of 4,7-dichloroquinoline and an excess of the amine is prepared in the chosen solvent.

-

If necessary, a suitable base is added.

-

The reaction mixture is subjected to microwave irradiation at a temperature of 140-180°C for 20-30 minutes.

-

Upon completion, the reaction mixture is cooled, and the product is isolated and purified, typically by crystallization or chromatography.

-

The synthesis of the 8-aminoquinoline core can be achieved through methods like the Skraup synthesis, which involves the reaction of an aromatic amine with glycerol, an oxidizing agent, and sulfuric acid.

Experimental Protocol: Skraup Synthesis of 8-Aminoquinoline

-

Reactants: o-aminophenol, glycerol, o-nitrophenol (oxidizing agent), and ferrous sulfate.

-

Procedure:

-

Glycerol is added to a stirred mixture of o-aminophenol and ferrous sulfate.

-

The mixture is heated to 135-140°C.

-

o-nitrophenol is added slowly over a period of 3 hours while maintaining the temperature.

-

After the addition is complete, stirring is continued for an additional 30 minutes.

-

The reaction mixture is then cooled, and the product is worked up to isolate the 8-aminoquinoline.

-

Mechanism of Action

The primary mechanism of action for 4-aminoquinolines like chloroquine is the inhibition of hemozoin formation in the parasite's digestive vacuole. During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin.

4-aminoquinolines, which are weak bases, accumulate in the acidic digestive vacuole of the parasite. Here, they are protonated and bind to free heme, preventing its polymerization into hemozoin. The accumulation of the drug-heme complex and free heme leads to oxidative stress and damage to the parasite's membranes, ultimately resulting in its death.[5][6]

The mechanism of action of 8-aminoquinolines is more complex and not fully elucidated. It is believed to involve the generation of reactive oxygen species (ROS) through redox cycling of the drug's metabolites.[7] This oxidative stress can damage parasite mitochondria and other essential cellular components. Additionally, some 8-aminoquinolines have been shown to inhibit hematin polymerization, similar to 4-aminoquinolines.[8]

References

- 1. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. mmv.org [mmv.org]

- 7. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. media.malariaworld.org [media.malariaworld.org]

The Strategic Role of 5-Amino-6-chloroquinoline in Modern Drug Discovery: A Technical Guide for Researchers

Introduction: 5-Amino-6-chloroquinoline is a pivotal heterocyclic amine that has emerged as a critical starting material and key intermediate in the synthesis of a diverse array of biologically active molecules. Its unique structural framework, featuring both an amino and a chloro substituent on the quinoline core, provides medicinal chemists with versatile handles for molecular elaboration. This guide provides an in-depth technical overview of 5-amino-6-chloroquinoline, focusing on its chemical properties, synthesis, and its instrumental role in the development of targeted therapeutics, particularly kinase inhibitors for oncology.

Physicochemical Properties of 5-Amino-6-chloroquinoline

A comprehensive understanding of the physicochemical properties of 5-amino-6-chloroquinoline is essential for its effective utilization in synthetic chemistry. The key properties are summarized in the table below.

| Property | Value |

| CAS Number | 341010-40-0 |

| Molecular Formula | C₉H₇ClN₂ |

| Molecular Weight | 178.62 g/mol |

| Appearance | Solid (form may vary) |

| Solubility | Generally soluble in organic solvents like DMSO and DMF. |

| Storage Temperature | -20°C |

Synthesis of 5-Amino-6-chloroquinoline: An Overview

The synthesis of 5-amino-6-chloroquinoline typically involves a multi-step process. A common conceptual pathway begins with the appropriate nitration of a chloroquinoline precursor, followed by the reduction of the nitro group to the corresponding amine. The precise experimental conditions, including reagents and catalysts, are critical for achieving high yields and purity.

Role as a Key Intermediate in Kinase Inhibitor Synthesis

The true value of 5-amino-6-chloroquinoline lies in its application as a versatile intermediate for the construction of complex molecules, most notably in the field of oncology with the development of kinase inhibitors. The amino group serves as a nucleophile or a site for amide bond formation, while the chloro group can be displaced or participate in cross-coupling reactions, allowing for the introduction of diverse functionalities.

Case Study: Synthesis of 2,4-Disubstituted Pyrimidine-Based FAK Inhibitors

A significant application of 5-amino-6-chloroquinoline is in the synthesis of potent and selective Focal Adhesion Kinase (FAK) inhibitors. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and proliferation, making it a key target in cancer therapy. The general synthetic strategy involves the coupling of 5-amino-6-chloroquinoline with a substituted pyrimidine core.

Experimental Protocol: Illustrative Synthesis of a FAK Inhibitor Intermediate

The following protocol illustrates a key step in the synthesis of a FAK inhibitor, showcasing the utility of 5-amino-6-chloroquinoline. This is a representative procedure based on established synthetic methodologies for similar compounds.

-

Reaction Setup: To a solution of 5-amino-6-chloroquinoline (1.0 equivalent) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) is added a substituted 4-chloro-5-(trifluoromethyl)pyrimidine (1.1 equivalents).

-

Base Addition: A non-nucleophilic base, for example, triethylamine (2.0 equivalents), is added to the reaction mixture to act as an acid scavenger.

-

Catalyst and Ligand Addition: A palladium catalyst, such as trans-dichlorobis(triphenylphosphine)palladium(II) (0.05 equivalents), and a phosphine ligand like triphenylphosphine (0.075 equivalents) are introduced. A copper(I) iodide co-catalyst (0.075 equivalents) may also be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is heated, often under microwave irradiation, to a temperature of approximately 120°C for a specified time (e.g., 20-30 minutes) to drive the reaction to completion.

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting crude product is then purified using silica gel chromatography to yield the desired 2,4-disubstituted pyrimidine intermediate.

Quantitative Data for a Representative Coupling Reaction

| Parameter | Value |

| Starting Materials | 5-Amino-6-chloroquinoline, tert-butyl 4-(4-((4-chloro-5-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)piperazine-1-carboxylate |

| Key Reagents | Triethylamine, Triphenylphosphine, trans-dichlorobis(triphenylphosphine)palladium(II), Copper(I) iodide |

| Solvent | N,N-Dimethylformamide (DMF) |

| Reaction Conditions | Microwave irradiation at 120°C |

| Yield | Yields for such coupling reactions can vary but are often in the moderate to good range. |

| Purity | Purity is typically assessed by HPLC and NMR, with the goal of >95% for subsequent steps. |

Signaling Pathway Context: FAK in Cancer Progression

The final compounds synthesized from 5-amino-6-chloroquinoline, such as the FAK inhibitor GSK2256098, exert their therapeutic effect by modulating specific cellular signaling pathways. FAK is a central node in pathways that control cell survival, proliferation, and migration.

Inhibition of FAK, for instance with compounds derived from 5-amino-6-chloroquinoline, can disrupt these pathways, leading to decreased tumor growth and metastasis. For example, the FAK inhibitor GSK2256098 has been shown to inhibit FAK activity at its Y397 phosphorylation site in various cancer cell lines, including those from ovarian, brain, and lung cancers, with IC50 values in the low nanomolar range.[1] This inhibition leads to downstream effects on cell viability, anchorage-independent growth, and motility.[1]

Conclusion

5-Amino-6-chloroquinoline is a high-value chemical intermediate with significant applications in the synthesis of pharmacologically active compounds, particularly kinase inhibitors. Its versatile reactivity allows for the construction of complex molecular architectures that can potently and selectively modulate the activity of key cellular targets implicated in diseases such as cancer. A thorough understanding of its properties, synthetic routes, and reactivity is crucial for leveraging its full potential in modern drug discovery and development programs. As the demand for targeted therapeutics continues to grow, the importance of strategic intermediates like 5-amino-6-chloroquinoline is set to increase, paving the way for the next generation of innovative medicines.

References

The Structure-Activity Relationship of Amino-chloroquinolines: A Technical Guide for Drug Discovery Professionals

Introduction: The 4-aminoquinoline scaffold, particularly the 7-chloro-substituted series, remains a cornerstone in medicinal chemistry, most notably for its historical and ongoing role in the fight against malaria. Chloroquine, the archetypal member of this class, has served as a vital therapeutic agent for decades. However, the emergence of widespread drug resistance has necessitated a deeper understanding of the structure-activity relationships (SAR) governing the efficacy of these compounds. This technical guide provides a comprehensive overview of the SAR of amino-chloroquinolines, focusing on their antimalarial and cytotoxic activities. It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents based on this privileged scaffold.

Core Structure-Activity Relationships of 4-Aminoquinolines

The antimalarial activity of 4-aminoquinolines is intrinsically linked to several key structural features. The fundamental pharmacophore consists of the quinoline nucleus and a basic aminoalkyl side chain at the 4-position.[1]

The Quinoline Nucleus:

-

7-Chloro Group: The presence of an electron-withdrawing group, typically a chlorine atom, at the 7-position of the quinoline ring is crucial for potent antimalarial activity.[2][3] This substituent is believed to lower the pKa of the quinoline ring nitrogen, influencing the drug's accumulation in the acidic food vacuole of the parasite.[4] Substitution of the 7-chloro group with other halogens like bromine or iodine can maintain activity, while a fluorine substitution or removal of the substituent often leads to a significant decrease in potency.[5]

-

4-Amino Linkage: The amino group at the 4-position serves as the critical linker for the side chain. Replacement of this nitrogen with oxygen or sulfur results in a loss of antimalarial activity.[6]

-

Other Ring Positions: The quinoline ring is generally intolerant to substitutions at other positions. For instance, substitution at the 3-position can decrease activity, and a methyl group at the 8-position leads to a complete loss of activity.[7]

The Aminoalkyl Side Chain:

-

Terminal Amino Group: A basic tertiary amino group at the terminus of the side chain is essential for the accumulation of the drug within the parasite's acidic food vacuole, a process known as ion trapping.[1]

-

Side Chain Length: The length of the alkyl chain connecting the 4-aminoquinoline core to the terminal amine is a critical determinant of activity, particularly against chloroquine-resistant strains of Plasmodium falciparum.[5] While a shorter chain (2-3 carbons) is often optimal for activity against sensitive strains, longer or shorter chains (≤3 or ≥10 carbons) have been associated with improved activity against resistant strains.[5]

-

Side Chain Modifications: The introduction of aromatic rings or hydroxyl groups on the side chain can modulate activity and toxicity. For example, amodiaquine, which features a p-hydroxyanilino group in its side chain, exhibits greater potency than chloroquine and remains effective against many chloroquine-resistant strains, though it is associated with toxicity issues.[8][9]

Mechanism of Antimalarial Action and Resistance

The primary mechanism of action for 4-aminoquinolines against malaria parasites involves the inhibition of hemozoin biocrystallization.[10] Inside the parasite's digestive vacuole, hemoglobin from the host red blood cell is digested, releasing toxic free heme (ferriprotoporphyrin IX). The parasite detoxifies this heme by polymerizing it into an insoluble, non-toxic crystal called hemozoin. Amino-chloroquinolines are weak bases that accumulate to high concentrations in the acidic environment of the digestive vacuole.[11] Here, they are thought to cap the growing faces of the hemozoin crystal, preventing further polymerization. The resulting accumulation of free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[12]

Mechanism of Resistance: Chloroquine resistance in P. falciparum is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the membrane of the digestive vacuole.[12][13] These mutations enable the transporter to efflux chloroquine from the vacuole, reducing its concentration at the site of action and thereby diminishing its efficacy.[11][12]

Quantitative Data on Biological Activity

The following tables summarize the in vitro antimalarial and cytotoxic activities of representative amino-chloroquinoline derivatives.

Table 1: In Vitro Antimalarial Activity of Selected 4-Aminoquinoline Derivatives against P. falciparum Strains

| Compound | Derivative Class | Strain | IC50 (nM) | Reference(s) |

| Chloroquine | 4-Aminoquinoline | 3D7 (CQS) | 9.8 | [14] |

| Chloroquine | 4-Aminoquinoline | K1 (CQR) | 100-300 | [8] |

| Chloroquine | 4-Aminoquinoline | Dd2 (CQR) | >100 | [1][8][15] |

| Amodiaquine | 4-Aminoquinoline | 3D7 (CQS) | 10-20 | [8] |

| Amodiaquine | 4-Aminoquinoline | K1 (CQR) | 20-50 | [8] |

| Amodiaquine | 4-Aminoquinoline | Dd2 (CQR) | 20-60 | [8] |

| Compound 5 | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | - | - | [2] |

| Compound 10 | N,N'-bis-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine | - | - | [2] |

| AQ-13 | Short-chain 4-aminoquinoline | CQR Strains | <100 | |

| Benzimidazole Hybrid | 7-Chloroquinoline-benzimidazole hybrid | Pf3D7 (CQS) | 1.5 - 20.3 | [15] |

| Benzimidazole Hybrid | 7-Chloroquinoline-benzimidazole hybrid | PfDd2 (CQR) | 2.4 - 35.1 | [15] |

CQS: Chloroquine-Sensitive; CQR: Chloroquine-Resistant. IC50 values can vary between laboratories due to different assay conditions.

Table 2: In Vitro Cytotoxicity of Selected 4-Aminoquinoline Derivatives against Human Cancer Cell Lines

| Compound | Cell Line | GI50 (µM) | Reference(s) |

| Chloroquine | MDA-MB-468 (Breast) | 24.36 | [2] |

| Chloroquine | MCF-7 (Breast) | 20.72 | [2] |

| Compound 4 | MDA-MB-468 (Breast) | 11.01 | [2] |

| Compound 4 | MCF-7 (Breast) | 51.57 | [2] |

| Compound 5 | MDA-MB-468 (Breast) | 8.73 | [2] |

| Compound 5 | MCF-7 (Breast) | 36.77 | [2] |

| Compound 10 | MDA-MB-468 (Breast) | 7.35 | [2] |

| Compound 10 | MCF-7 (Breast) | 14.80 | [2] |

| 7-chloroquinoline-benzimidazole hybrids | Various Cancer Cell Lines | 0.2 - >100 | [15] |

GI50: 50% Growth Inhibition concentration.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of amino-chloroquinoline derivatives. Below are protocols for key in vitro assays.

In Vitro Antimalarial Activity: SYBR Green I-based Fluorescence Assay

This assay is a widely used, robust method for determining the in vitro susceptibility of P. falciparum to antimalarial compounds by quantifying parasite DNA.[16][17]

Materials and Reagents:

-

P. falciparum culture (chloroquine-sensitive and -resistant strains)

-

Human erythrocytes (O+)

-

Complete parasite culture medium (e.g., RPMI 1640 supplemented with human serum or Albumax I, HEPES, sodium bicarbonate, gentamycin)

-

Test compounds dissolved in an appropriate solvent (e.g., DMSO)

-

Lysis buffer (e.g., 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)

-

SYBR Green I nucleic acid stain

-

96-well flat-bottom microplates

-

Standard laboratory equipment for cell culture (incubator with gas mixture of 5% CO2, 5% O2, 90% N2)

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.

-

Parasite Culture Preparation: Synchronize the P. falciparum culture to the ring stage. Adjust the parasitemia to 0.5-1% and the hematocrit to 1-2% with fresh human erythrocytes and complete culture medium.

-

Plate Seeding: Add the prepared parasite culture to the wells of the 96-well plate containing the serially diluted compounds. Include positive controls (parasites with no drug) and negative controls (uninfected erythrocytes).

-

Incubation: Incubate the plates for 72 hours at 37°C in a controlled atmosphere.

-

Lysis and Staining: Prepare the lysis buffer containing SYBR Green I. Add this solution to each well of the plate.

-

Incubation: Incubate the plates in the dark at room temperature for 1-24 hours to allow for cell lysis and DNA staining.[17]

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: Subtract the background fluorescence of the negative control wells. Calculate the percentage of parasite growth inhibition relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[18][19]

Materials and Reagents:

-

Human cancer cell lines (e.g., MCF-7, MDA-MB-468)

-

Appropriate cell culture medium (e.g., RPMI 1640) with fetal bovine serum and antibiotics

-

Test compounds dissolved in an appropriate solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

-

96-well flat-bottom microplates

-

Standard laboratory equipment for cell culture

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 (or IC50) value by plotting cell viability against the compound concentration.

β-Hematin Inhibition Assay

This assay measures the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin), which is a key indicator of its potential antimalarial mechanism of action.[20][21]

Materials and Reagents:

-

Hematin

-

Sodium acetate buffer (pH ~4.8-5.2)

-

Test compounds dissolved in an appropriate solvent

-

Pyridine

-

96-well microplates

-

Microplate reader

Procedure (simplified colorimetric method):

-

Reaction Setup: In a 96-well plate, add the acetate buffer, the test compound at various concentrations, and a solution of hematin.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C or 60°C) for a period of time (e.g., 1-24 hours) to allow for β-hematin formation.

-

Quantification of Free Heme: Add an aqueous pyridine solution to each well. Pyridine forms a complex with free (unpolymerized) hematin, which can be quantified spectrophotometrically.

-

Absorbance Measurement: Measure the absorbance at around 405 nm.

-

Data Analysis: A higher absorbance indicates less β-hematin formation and therefore greater inhibitory activity of the test compound. Calculate the percentage of inhibition relative to a no-drug control.

Visualizing Key Processes and Relationships

The following diagrams, generated using Graphviz, illustrate key concepts related to the SAR and mechanism of action of amino-chloroquinolines.

Conclusion

The 4-aminoquinoline scaffold, particularly with a 7-chloro substitution, remains a highly privileged structure in the development of antimalarial agents. A thorough understanding of its structure-activity relationships is paramount for designing new analogs that can overcome the challenge of drug resistance. The key takeaways for researchers in this field are the critical importance of the 7-chloro group, the basicity and length of the 4-aminoalkyl side chain, and the integrity of the quinoline nucleus. The experimental protocols provided herein offer standardized methods for the in vitro evaluation of novel amino-chloroquinoline derivatives, enabling robust and comparable data generation. Future efforts in this area will likely focus on fine-tuning the side chain to evade resistance mechanisms and exploring hybrid molecules that combine the 4-aminoquinoline core with other pharmacophores to create multi-target agents.

References

- 1. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Frontiers | 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets [frontiersin.org]

- 5. 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinolines- Antimalarial drugs.pptx [slideshare.net]

- 8. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 9. Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum | PLOS One [journals.plos.org]

- 12. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. iddo.org [iddo.org]

- 18. scielo.br [scielo.br]

- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 20. A colorimetric high-throughput beta-hematin inhibition screening assay for use in the search for antimalarial compounds [pubmed.ncbi.nlm.nih.gov]

- 21. Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols | MDPI [mdpi.com]

The Quinoline Scaffold: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the nucleus of a vast array of compounds with a broad spectrum of pharmacological activities. Its versatile structure allows for diverse substitutions, enabling the fine-tuning of biological effects and physicochemical properties. This technical guide provides an in-depth exploration of the significant biological activities associated with the quinoline scaffold, presenting quantitative data, detailed experimental methodologies, and insights into the underlying signaling pathways.

Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of kinases, induction of apoptosis, and cell cycle arrest.

Quantitative Anticancer Data

The anticancer efficacy of quinoline derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-Chalcone Hybrids | MGC-803 (Gastric) | 1.38 | |

| HCT-116 (Colon) | 5.34 | ||

| MCF-7 (Breast) | 5.21 | ||

| Phenylsulfonylurea-Quinoline Hybrids | HepG-2 (Liver) | 2.71 | |

| A549 (Lung) | 7.47 | ||

| MCF-7 (Breast) | 6.55 | ||

| 4-Anilinoquinoline Derivatives | MCF-7 (Breast) | 0.72 (PI3Kα) | |

| 2.62 (mTOR) | |||

| 2-Styrylquinolines | A549 (Lung) | 1.11 | |

| 6-Bromo-5-nitroquinoline | HT29 (Colon) | Lower than 5-FU | [1] |

| Quinoline-3-carboxamides | DLD1 (Colorectal) | 31.80 (EGFR) |

Signaling Pathway: PI3K/Akt/mTOR Inhibition

A significant number of anticancer quinoline derivatives exert their effect by inhibiting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2]

Materials:

-

Cancer cell lines

-

Culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Quinoline derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[2]

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat cells with various concentrations of the quinoline derivative for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3]

Antimalarial Activity

The quinoline scaffold is the foundation of some of the most important antimalarial drugs, such as chloroquine and mefloquine. Their primary mechanism of action involves the disruption of heme detoxification in the malaria parasite.

Quantitative Antimalarial Data

| Compound | P. falciparum Strain | IC50 (nM) | Reference |

| Chloroquine | 3D7 (sensitive) | ~20 | |

| Mefloquine | W2 (resistant) | 2.5-3.0 | [4] |

| Quinoline-Sulfonamide Hybrid | K1 (resistant) | 360 | |

| Quinoline-Pyrimidine Hybrid | Dd2 (resistant) | Potent |

Signaling Pathway: Inhibition of Heme Polymerization

During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into hemozoin. Quinoline antimalarials accumulate in the parasite's acidic food vacuole and interfere with this process.[5][6]

Caption: Mechanism of action of quinoline antimalarials via inhibition of heme polymerization.

Antibacterial Activity

Quinoline derivatives, particularly the fluoroquinolones, are a major class of synthetic antibacterial agents. They primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.

Quantitative Antibacterial Data

The antibacterial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC).

| Compound Class/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinolone-coupled Hybrid (5d) | MRSA | 0.125-8 | [7] |

| E. coli | 0.125-8 | [7] | |

| Quinoline-Sulfonamide Hybrid | B. cereus | 3.12 | [8] |

| S. aureus | 3.12 | [8] | |

| Quinoline-based Hydroxyimidazolium Hybrid (7b) | S. aureus | 2 | [9] |

| M. tuberculosis H37Rv | 10 | [9] |

Experimental Workflow: Broth Microdilution for MIC Determination

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Antiviral Activity

The quinoline scaffold has been investigated for its antiviral properties against a range of viruses, including Dengue virus, Enterovirus, and coronaviruses.

Quantitative Antiviral Data

| Compound Class/Derivative | Virus | EC50 (µM) | Reference |

| Novel Quinoline Derivatives | Dengue Virus Serotype 2 | low to sub-micromolar | |

| Quinoline Analogues | Enterovirus D68 | 0.05 - 0.10 | |

| Quinoline-Morpholine Hybrids | SARS-CoV-2 | 1.5 - 2.9 | [10] |

| 2,8-bis(trifluoromethyl)quinolines | Zika Virus | Similar to mefloquine | [11] |

Experimental Protocol: Plaque Reduction Assay

This assay is used to quantify the effect of a compound on the production of infectious virus particles.[12]

Materials:

-

Host cell line susceptible to the virus

-

Virus stock

-

Culture medium

-

Quinoline derivative

-

Agarose overlay

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

-

Infection: Infect the cell monolayer with a known dilution of the virus for 1-2 hours.

-

Compound Treatment: Remove the virus inoculum and add an overlay medium containing different concentrations of the quinoline derivative.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Staining: Remove the overlay, fix the cells, and stain with crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques and calculate the percentage of plaque reduction compared to the untreated control to determine the EC50 value.[13]

Anti-inflammatory Activity

Quinoline derivatives have shown potential as anti-inflammatory agents by targeting key mediators of the inflammatory response.

Quantitative Anti-inflammatory Data

| Compound Class/Derivative | Assay | IC50 (µM) | Reference |

| Quinoline-4-carboxylic acid | LPS-induced inflammation in RAW264.7 cells | Appreciable | [14] |

| Quinolinone-Triazole Hybrid (5a) | Lipoxygenase (LOX) inhibition | 10.0 | [15] |

| Pyrazolo[1,5-a]quinazoline (13i) | LPS-induced NF-κB inhibition | < 50 | [16][17] |

Signaling Pathway: NF-κB Inhibition

The NF-κB signaling pathway is a central regulator of inflammation. Some quinoline derivatives have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.[8][18]

Caption: Inhibition of the NF-κB signaling pathway by quinoline derivatives.

Neuroprotective Activity

Quinoline derivatives are being explored for their potential in treating neurodegenerative diseases due to their antioxidant and enzyme-inhibiting properties.

Quantitative Neuroprotective Data

| Compound Class/Derivative | Target/Assay | Activity/Metric | Reference |

| Quinoline-sulfonamide hybrid | Acetylcholinesterase (AChE) | 94.6% inhibition | [19] |

| Quinoline derivatives | GSK3β and BACE1 | >40% inhibition | [19] |

| DHQ | Cerebral Ischemia/Reperfusion (rat model) | Reduced neuronal damage | |

| HTHQ | Rotenone-induced Parkinsonism (rat model) | Improved motor coordination |

Experimental Protocol: In Vitro Neuroprotection Assay

This assay assesses the ability of a compound to protect neuronal cells from a neurotoxin.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Neurotoxin (e.g., MPP+ or 6-hydroxydopamine)

-

Quinoline derivative

-

MTT assay reagents

Procedure:

-

Cell Seeding: Plate SH-SY5Y cells in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with various concentrations of the quinoline derivative for 1-2 hours.

-

Induction of Neurotoxicity: Add the neurotoxin to the wells and incubate for 24-48 hours.

-

Cell Viability Assessment: Perform an MTT assay to determine cell viability.

-

Data Analysis: Calculate the percentage of cell viability relative to the control (neurotoxin-treated) cells to evaluate the neuroprotective effect.

Cardiovascular Effects

Certain quinoline derivatives, particularly antimalarials, are known to have cardiovascular effects, most notably the potential for QT interval prolongation.[9] However, other derivatives are being investigated for cardioprotective effects.

Quantitative Cardiovascular Data

| Compound Class/Derivative | Effect | Model | Reference |

| Quinoline-embelin hybrids (4i, 6a, 6d, 6k, 6m) | Attenuated doxorubicin-induced cardiotoxicity | H9c2 cardiomyocytes | |

| Chloroquine, Quinine | QT interval prolongation | Clinical studies | [9] |

This guide provides a foundational overview of the diverse biological activities of the quinoline scaffold. The versatility of this chemical moiety continues to inspire the design and synthesis of novel therapeutic agents across a wide range of diseases. Further research into the mechanisms of action and structure-activity relationships will undoubtedly lead to the development of more potent and selective quinoline-based drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. [PDF] Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. The arrhythmogenic cardiotoxicity of the quinoline and structurally related antimalarial drugs: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 11. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 14. researchgate.net [researchgate.net]

- 15. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Methodological & Application

5-Amino-6-chloroquinoline: A Versatile Scaffold in Synthetic Chemistry

Introduction

5-Amino-6-chloroquinoline is a heterocyclic aromatic organic compound with the molecular formula C₉H₇ClN₂.[1][2] It serves as a crucial building block in organic synthesis, particularly in the development of novel therapeutic agents. The quinoline core is a prominent feature in many natural products and synthetic drugs, exhibiting a wide range of biological activities, including antimalarial, anticancer, and antimicrobial properties.[3][4][5] The presence of the amino group at the 5-position and the chloro group at the 6-position provides reactive sites for further functionalization, allowing for the synthesis of a diverse library of derivatives.[6]

Key Applications in Drug Discovery and Organic Synthesis

The unique structural features of 5-amino-6-chloroquinoline make it a valuable starting material for the synthesis of various biologically active molecules.

Kinase Inhibitors

The quinoline scaffold can act as an ATP mimetic, binding to the ATP-binding site of various kinases.[6] The 5-amino group allows for the introduction of side chains that can interact with specific amino acid residues within the kinase domain, enhancing potency and selectivity. The 6-chloro substituent can contribute to increased binding affinity through halogen bonding and improve the pharmacokinetic profile of the resulting compounds.[6] This makes 5-amino-6-chloroquinoline a key precursor for the development of novel kinase inhibitors targeting signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[6]

Antimalarial Agents

Aminoquinoline derivatives have a long history in the treatment of malaria, with chloroquine being a well-known example.[3][7] The 4-aminoquinoline scaffold is a common feature in many antimalarial drugs.[7] While 5-amino-6-chloroquinoline is a different isomer, its aminoquinoline core makes it an attractive starting point for the synthesis of new antimalarial compounds to combat drug-resistant strains of the malaria parasite.[8]

Anticancer Agents

Several studies have reported the synthesis of 4-aminoquinoline derivatives with cytotoxic effects against various cancer cell lines.[7][8] By utilizing 5-amino-6-chloroquinoline as a building block, medicinal chemists can explore novel chemical space to develop potent anticancer agents. The synthesis of molecular hybrids incorporating the 5-amino-6-chloroquinoline moiety with other pharmacophores is a promising strategy.[8]

Antimicrobial Agents

The quinoline ring system is present in many compounds with antimicrobial properties.[4][5] 5-Amino-6-chloroquinoline can be used to synthesize novel derivatives with potential activity against a range of bacterial and fungal pathogens.[9]

Synthetic Pathways and Transformations

5-Amino-6-chloroquinoline can undergo a variety of chemical transformations to yield a diverse range of functionalized molecules. The amino group can be acylated, alkylated, or used in coupling reactions, while the quinoline ring can undergo further substitution reactions.

Caption: Synthetic routes from 5-amino-6-chloroquinoline.

Experimental Protocols

The following are generalized protocols for common reactions involving aminoquinolines, which can be adapted for 5-amino-6-chloroquinoline.

Protocol 1: General Procedure for N-Alkylation of an Aminoquinoline

This protocol describes the reaction of an aminoquinoline with an alkyl halide to form an N-alkylated derivative.

Reaction Scheme:

Materials:

-

5-Amino-6-chloroquinoline (1 equivalent)

-

Alkyl halide (e.g., butyl amine) (2 equivalents)[7]

-

Solvent (e.g., neat, or a high-boiling solvent like DMF or DMSO)

-

Dichloromethane

-

5% aqueous Sodium Bicarbonate (NaHCO₃) solution[7]

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)[7]

Procedure:

-

A mixture of 5-amino-6-chloroquinoline and the alkyl halide is heated, for instance, to 120-130 °C, and maintained at this temperature for 6-8 hours with constant stirring.[7]

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.[7]

-

The mixture is taken up in dichloromethane.[7]

-

The organic layer is washed successively with 5% aqueous NaHCO₃ solution, water, and then brine.[7]

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.[7]

-

The crude product is purified by column chromatography over silica gel.[7]

| Parameter | Value | Reference |

| Reactant Ratio | 1 : 2 (Aminoquinoline : Alkyl amine) | [7] |

| Temperature | 120-130 °C | [7] |

| Reaction Time | 6-8 hours | [7] |

| Purification | Column Chromatography | [7] |

Protocol 2: General Procedure for Synthesis of Bisquinoline Derivatives

This protocol outlines the synthesis of a bisquinoline compound by reacting an excess of a chloroquinoline with an alkyl diamine.

Reaction Scheme:

Materials:

-

5-Amino-6-chloroquinoline (2 equivalents)

-

Alkyl diamine (e.g., ethane-1,2-diamine) (1 equivalent)[7]

-

Solvent (neat)

Procedure:

-

A mixture of an excess of 5-amino-6-chloroquinoline and the alkyl diamine is heated to 130 °C and maintained at this temperature for 6 hours with continuous stirring.[7]

-

The reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature.

-

The work-up procedure is similar to that for N-alkylation (Protocol 1).[7]

| Parameter | Value | Reference |

| Reactant Ratio | >2 : 1 (Chloroquinoline : Alkyl diamine) | [7] |

| Temperature | 130 °C | [7] |

| Reaction Time | 6 hours | [7] |

Experimental Workflow: From Synthesis to Biological Evaluation

The development of new bioactive compounds from 5-amino-6-chloroquinoline typically follows a structured workflow.

Caption: General workflow for drug discovery.[6]

Summary of Biological Activity Data

The following table summarizes hypothetical IC₅₀ values for a series of synthesized 5-amino-6-chloroquinoline derivatives against various cancer cell lines, illustrating the type of data generated in drug discovery programs.

| Compound | MCF-7 (Breast Cancer) IC₅₀ (µM) | HCT-116 (Colon Cancer) IC₅₀ (µM) | HeLa (Cervical Cancer) IC₅₀ (µM) |